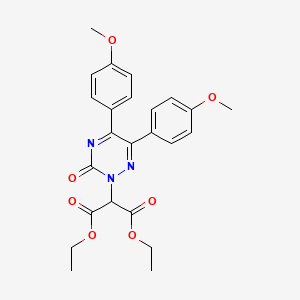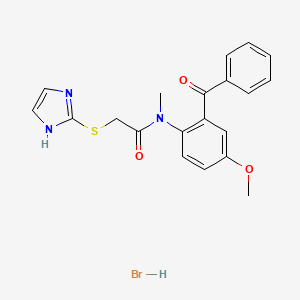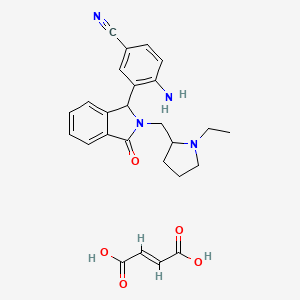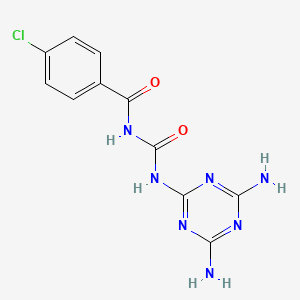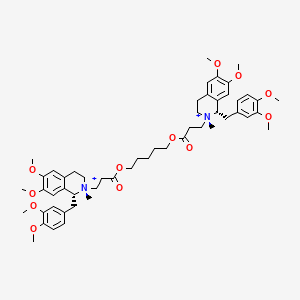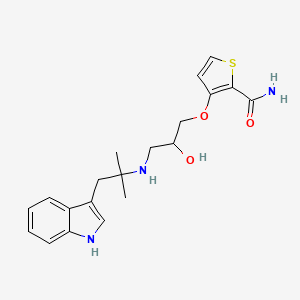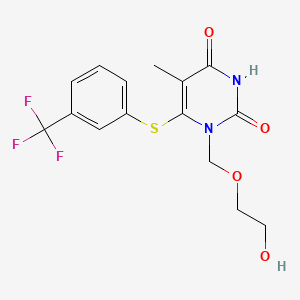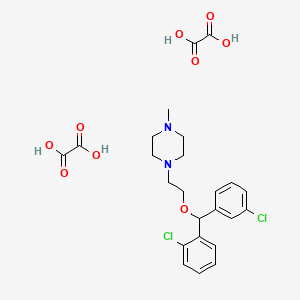
1-(2-(2,3'-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a benzhydryloxy group, a piperazine ring, and a dioxalate moiety, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate typically involves multiple steps. The process begins with the preparation of the benzhydryloxy intermediate, followed by its reaction with ethyl piperazine under controlled conditions. The final step involves the formation of the dioxalate salt through a reaction with oxalic acid. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same synthetic steps but is optimized for large-scale production. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
相似化合物的比较
Similar Compounds
- 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine hydrochloride
- 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine sulfate
Uniqueness
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate is unique due to its specific dioxalate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
126517-35-9 |
|---|---|
分子式 |
C24H28Cl2N2O9 |
分子量 |
559.4 g/mol |
IUPAC 名称 |
1-[2-[(2-chlorophenyl)-(3-chlorophenyl)methoxy]ethyl]-4-methylpiperazine;oxalic acid |
InChI |
InChI=1S/C20H24Cl2N2O.2C2H2O4/c1-23-9-11-24(12-10-23)13-14-25-20(16-5-4-6-17(21)15-16)18-7-2-3-8-19(18)22;2*3-1(4)2(5)6/h2-8,15,20H,9-14H2,1H3;2*(H,3,4)(H,5,6) |
InChI 键 |
HLVWICNKEVWTOG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCOC(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)

![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
